molecular formula C15H22ClNO2 B2416914 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride CAS No. 1052414-95-5

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride

Cat. No.: B2416914
CAS No.: 1052414-95-5
M. Wt: 283.8
InChI Key: XUWXGFMZJKBDGO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with 2-(2-chloroethoxy)benzaldehyde under specific reaction conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research on potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride can be compared with similar compounds such as:

  • 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol
  • 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and uses.

Properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-13-5-4-8-16(11-13)9-10-18-15-7-3-2-6-14(15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWXGFMZJKBDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC=C2C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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